Cas no 175532-13-5 ((1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide)

(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide 化学的及び物理的性質
名前と識別子
-
- (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide
- BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY-
- (Z)-2-(3-chlorophenyl)-N-hydroxyacetimidamide
- SCHEMBL836969
- (Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide
- EN300-73154
- MFCD11616978
- 2-(3-CHLOROPHENYL)-N-HYDROXYETHANIMIDAMIDE
- SCHEMBL17115029
- AKOS000131514
- 925252-77-3
- 175532-13-5
- AKOS027255515
- AS-65971
- 2-(3-Chlorophenyl)-N-hydroxyacetimidamide
- STK351476
- 2-(3-CHLORO-PHENYL)-N-HYDROXY-ACETAMIDINE
- 2-(3-CHLOROPHENYL)-N'~1~-HYDROXYETHANIMIDAMIDE
- 2-(3-chlorophenyl)-N'-hydroxyethanimidamide
-
- インチ: InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
- InChIKey: JUTJREHZYDXQBH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 184.0403406Da
- どういたいしつりょう: 184.0403406Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 58.6Ų
(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73154-0.05g |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
175532-13-5 | 95% | 0.05g |
$20.0 | 2023-02-12 | |
Enamine | EN300-73154-1.0g |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
175532-13-5 | 95% | 1.0g |
$87.0 | 2023-02-12 | |
1PlusChem | 1P00AUYY-10g |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 10g |
$490.00 | 2023-12-20 | |
1PlusChem | 1P00AUYY-100mg |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 100mg |
$138.00 | 2025-02-25 | |
1PlusChem | 1P00AUYY-2.5g |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 2.5g |
$216.00 | 2023-12-20 | |
1PlusChem | 1P00AUYY-250mg |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 250mg |
$154.00 | 2025-02-25 | |
1PlusChem | 1P00AUYY-1g |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 1g |
$209.00 | 2025-02-25 | |
A2B Chem LLC | AF05898-1g |
2-(3-Chlorophenyl)-N'-hydroxyethenimidamide |
175532-13-5 | ≥ 96 % | 1g |
$183.00 | 2024-04-20 | |
A2B Chem LLC | AF05898-100mg |
2-(3-Chlorophenyl)-N'-hydroxyethenimidamide |
175532-13-5 | 95% | 100mg |
$67.00 | 2024-01-03 | |
Enamine | EN300-73154-10.0g |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
175532-13-5 | 95% | 10.0g |
$346.0 | 2023-02-12 |
(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamideに関する追加情報
Introduction to (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 175532-13-5 is a fascinating molecule known by the product name (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. Understanding its chemical characteristics, biological activities, and the latest research findings can provide valuable insights into its role in modern pharmaceutical research.
The molecular structure of (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide consists of a phenyl ring substituted with a chloro group at the 3-position, connected to an ethanimidamide moiety. This specific arrangement of functional groups contributes to its distinct chemical behavior and reactivity. The presence of the hydroxyl group in the ethanimidamide moiety is particularly noteworthy, as it can participate in various hydrogen bonding interactions, which are crucial for its biological activity.
In recent years, there has been a growing interest in exploring the pharmacological properties of molecules that incorporate heterocyclic structures. The ethanimidamide moiety in (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide is a prime example of such a structure, which has shown promise in various preclinical studies. Researchers have been investigating its potential as a scaffold for developing new therapeutic agents, particularly those targeting inflammatory and immunological pathways.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The chloro-substituted phenyl ring enhances its binding affinity to certain enzymes and receptors, making it an attractive candidate for drug design. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases, including cancer and autoimmune disorders.
The hydroxyl group in the ethanimidamide moiety also plays a critical role in modulating the biological activity of the molecule. This group can form hydrogen bonds with polar residues in protein targets, thereby stabilizing the binding interface. Such interactions are essential for achieving high selectivity and efficacy in drug development. The unique combination of these functional groups makes (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide a versatile tool for exploring new therapeutic strategies.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of how this compound interacts with biological targets. These techniques have allowed researchers to predict binding affinities, identify key interaction sites, and optimize molecular structures for improved pharmacological properties. By leveraging these computational tools, scientists can accelerate the drug discovery process and identify novel derivatives of (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide with enhanced therapeutic potential.
In addition to its structural advantages, this compound has shown promising results in preclinical studies. Research indicates that it may possess anti-inflammatory and immunomodulatory properties, making it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the importance of continued research into this molecule and its derivatives.
The synthesis of (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide presents an interesting challenge due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Advances in catalytic processes and green chemistry principles have enabled researchers to optimize synthetic routes, reducing waste and improving yield. These advancements are crucial for ensuring that sufficient quantities of this compound are available for further research and development.
The future prospects for (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide are bright, with ongoing studies exploring its potential applications in various therapeutic areas. Researchers are actively investigating its efficacy in treating neurological disorders, infectious diseases, and metabolic conditions. By combining experimental approaches with computational modeling, scientists can gain deeper insights into its mechanism of action and identify ways to enhance its therapeutic benefits.
In conclusion, (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide (CAS no. 175532-13-5) is a remarkable compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, combined with promising preclinical results, make it a valuable asset for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions facing humanity today.
175532-13-5 ((1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide) 関連製品
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)
- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)
- 123019-22-7(3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine)
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 113772-13-7(Methyl Cyano(2-nitrophenyl)acetate)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)